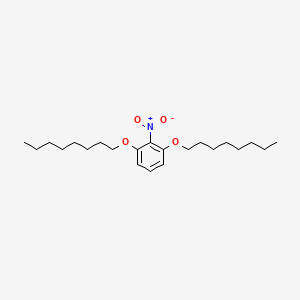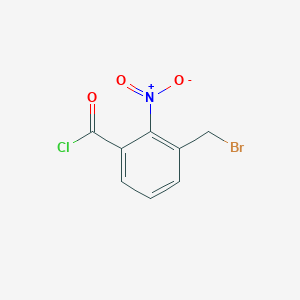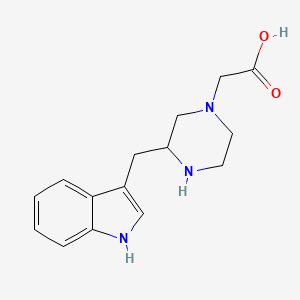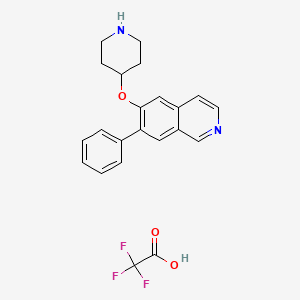
7-Phenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that combines the structural features of isoquinoline, piperidine, and trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available precursors
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline core is replaced by a piperidine derivative.
Functionalization with Trifluoroacetic Acid:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Phenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities with 7-Phenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid.
Isoquinoline Derivatives: Compounds like isoquinoline, tetrahydroisoquinoline, and substituted isoquinolines are structurally related.
Trifluoroacetic Acid Derivatives: Compounds such as trifluoroacetic anhydride and trifluoroacetyl chloride are chemically related.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
918489-41-5 |
|---|---|
Fórmula molecular |
C22H21F3N2O3 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
7-phenyl-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H20N2O.C2HF3O2/c1-2-4-15(5-3-1)19-12-17-14-22-9-6-16(17)13-20(19)23-18-7-10-21-11-8-18;3-2(4,5)1(6)7/h1-6,9,12-14,18,21H,7-8,10-11H2;(H,6,7) |
Clave InChI |
LKFXMXHXDVDZAR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=C(C=C3C=NC=CC3=C2)C4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


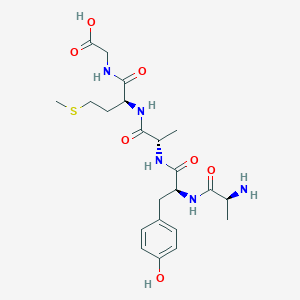
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)

![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
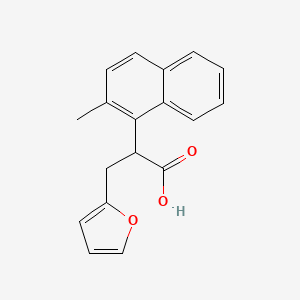
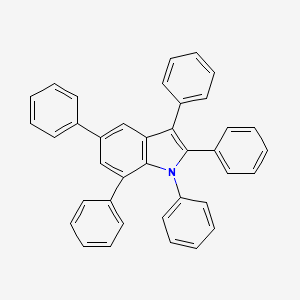
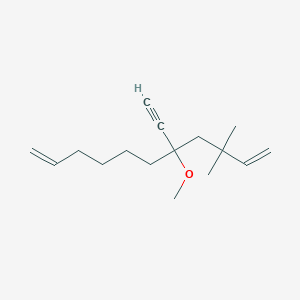
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

